

Application Notes and Protocols for Imaging Studies with Macropa-NCS Labeled Molecules

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Compound of Interest

Compound Name: Macropa-NCS

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Introduction

Macropa-NCS and its derivatives are bifunctional chelators that have emerged as highly promising agents for the development of radiopharmaceuticals for both targeted alpha therapy and diagnostic imaging. The macropa macrocycle exhibits exceptional ability to form stable complexes with large radiometals, particularly Actinium-225 (^{225}Ac), under mild conditions. This property is crucial for conjugating to sensitive biomolecules like antibodies and peptides. The isothiocyanate (-NCS) group allows for efficient covalent attachment to primary amines on targeting molecules, enabling the specific delivery of radionuclides to tissues of interest.

These application notes provide an overview of the use of **Macropa-NCS** and its more stable analogue, **H₂BZmacropa-NCS**, in radiolabeling and imaging studies, with a primary focus on applications involving ^{225}Ac and its imaging surrogates.

Key Features of Macropa-NCS Chelators

- **Rapid Radiolabeling:** Quantitative complexation of radiometals can be achieved in minutes at room temperature, which is advantageous for temperature-sensitive biomolecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **High Stability:** **Macropa-NCS** forms highly stable complexes with radiometals, demonstrating excellent stability in human serum for extended periods.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

- Versatility: The NCS group allows for straightforward conjugation to a wide range of targeting molecules, including antibodies and small molecule inhibitors.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Theranostic Potential: The ability to chelate both therapeutic (e.g., ^{225}Ac) and diagnostic (e.g., ^{134}Ce , ^{203}Pb) radionuclides makes **Macropa-NCS** suitable for developing theranostic agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

A more recent development, **H₂BZmacropa-NCS**, offers enhanced bench stability of the reactive isothiocyanate group compared to the parent **Macropa-NCS**, making it easier to handle and store.[\[1\]](#)[\[11\]](#)

Applications in Imaging Studies

While much of the research has focused on the therapeutic applications of ^{225}Ac , the principles and protocols are directly applicable to imaging studies using appropriate radionuclides.

- Targeted Alpha Therapy with Imaging Correlation: ^{225}Ac itself has gamma emissions from its daughter radionuclides that can be used for SPECT imaging, allowing for the visualization of the therapeutic agent's biodistribution.
- PET Imaging with Surrogate Radionuclides: Radioisotopes with similar coordination chemistry to ^{225}Ac , such as Cerium-134 (^{134}Ce), can be used as PET imaging surrogates to evaluate the pharmacokinetics and tumor targeting of **Macropa-NCS** conjugated molecules before administering the therapeutic dose of ^{225}Ac .[\[8\]](#)[\[10\]](#)
- SPECT/CT Imaging: The integration of SPECT with computed tomography (CT) provides both functional and anatomical information, allowing for precise localization of the radiolabeled molecules within the body.[\[12\]](#)[\[13\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving **Macropa-NCS** and **H₂BZmacropa-NCS** labeled molecules.

Table 1: Radiolabeling and Stability of **Macropa-NCS** and **H₂BZmacropa-NCS** Conjugates with ^{225}Ac

Parameter	Macropa-NCS	H ₂ BZmacropa-NCS	Reference(s)
Radiolabeling Time	5 minutes at room temperature	30 minutes at room temperature	[2][5]
Radiolabeling pH	~5.5	5.5	[2]
Specific Activity	~7.5 Ci/g (278 GBq/g)	~7.5 Ci/g (260 TBq/g)	[2][14]
Serum Stability	>99% intact after 7 days (for macropa-Tmab)	>90% intact after 5 days	[2][3][5]
Radiochemical Purity	>95%	Quantitative	[8]

Table 2: In Vivo Biodistribution of a ²²⁵Ac-labeled Macropa-PSMA inhibitor in LNCaP Xenograft Mice

Organ	% Injected Dose per Gram (%ID/g) at 96h post-injection	Reference(s)
Tumor	High and selective uptake	[3][5]
Blood	Low	[3][5]
Liver	Low	[3][5]
Kidneys	Low	[3][5]
Bone	No significant release of free ²²⁵ Ac observed	[3][5]

Experimental Protocols

Protocol 1: Conjugation of Macropa-NCS to a Targeting Antibody

This protocol describes the general procedure for conjugating **Macropa-NCS** or **H₂BZmacropa-NCS** to an antibody via the isothiocyanate group.

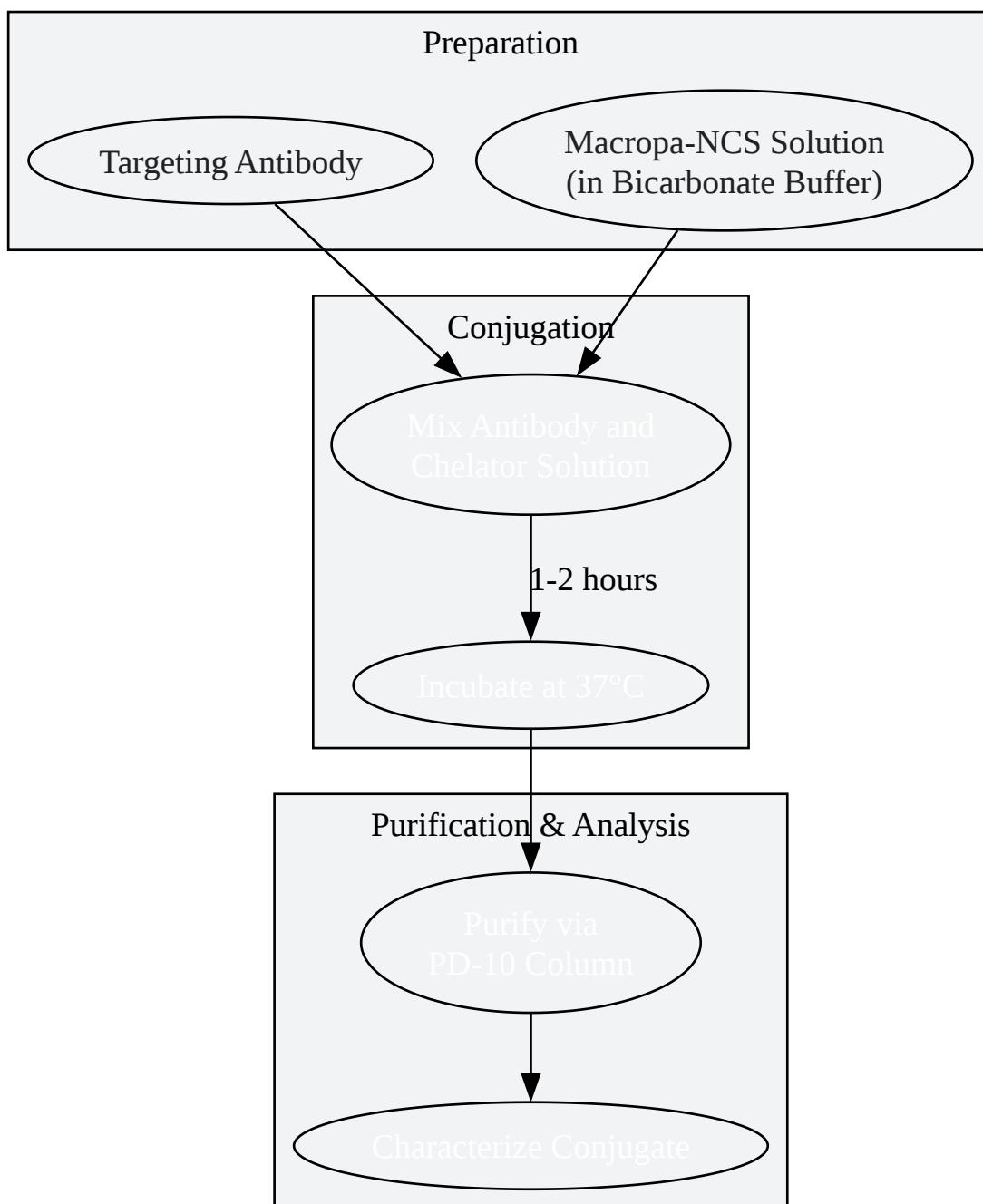
Materials:

- Targeting Antibody (e.g., Trastuzumab, Codrituzumab) in a suitable buffer (e.g., saline)
- **Macropa-NCS** or **H₂BZmacropa-NCS**
- Sodium bicarbonate buffer (0.1 M, pH 9.1)
- PD-10 desalting column
- Reaction tubes
- Incubator or water bath at 37°C

Procedure:

- Antibody Preparation: Prepare a solution of the antibody at a known concentration.
- Chelator Solution: Dissolve **Macropa-NCS** or **H₂BZmacropa-NCS** in sodium bicarbonate buffer to a final concentration of approximately 4.4 mg/mL.[\[3\]](#) Stock solutions can be stored at -80°C.[\[3\]](#)
- Conjugation Reaction:
 - In a reaction tube, combine the antibody solution with the chelator solution. A molar excess of the chelator (e.g., 2.5-16 fold molar excess) is typically used.[\[1\]](#)[\[3\]](#)
 - Adjust the final volume with sodium bicarbonate buffer to achieve the desired final concentrations of antibody and chelator.
 - Incubate the reaction mixture at 37°C for 1-2 hours.[\[1\]](#)[\[4\]](#)
- Purification:
 - Purify the antibody-chelator conjugate from unconjugated chelator using a PD-10 desalting column, eluting with an appropriate buffer (e.g., saline).
 - Collect the fractions containing the purified conjugate.

- Characterization:
 - Determine the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy).
 - The number of chelators per antibody can be determined using methods like MALDI-TOF mass spectrometry or by radiolabeling with a tracer radionuclide and measuring the specific activity.



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Protocol 2: Radiolabeling of Macropa-NCS Conjugates with ^{225}Ac

This protocol provides a general method for radiolabeling a **Macropa-NCS** conjugated molecule with Actinium-225.

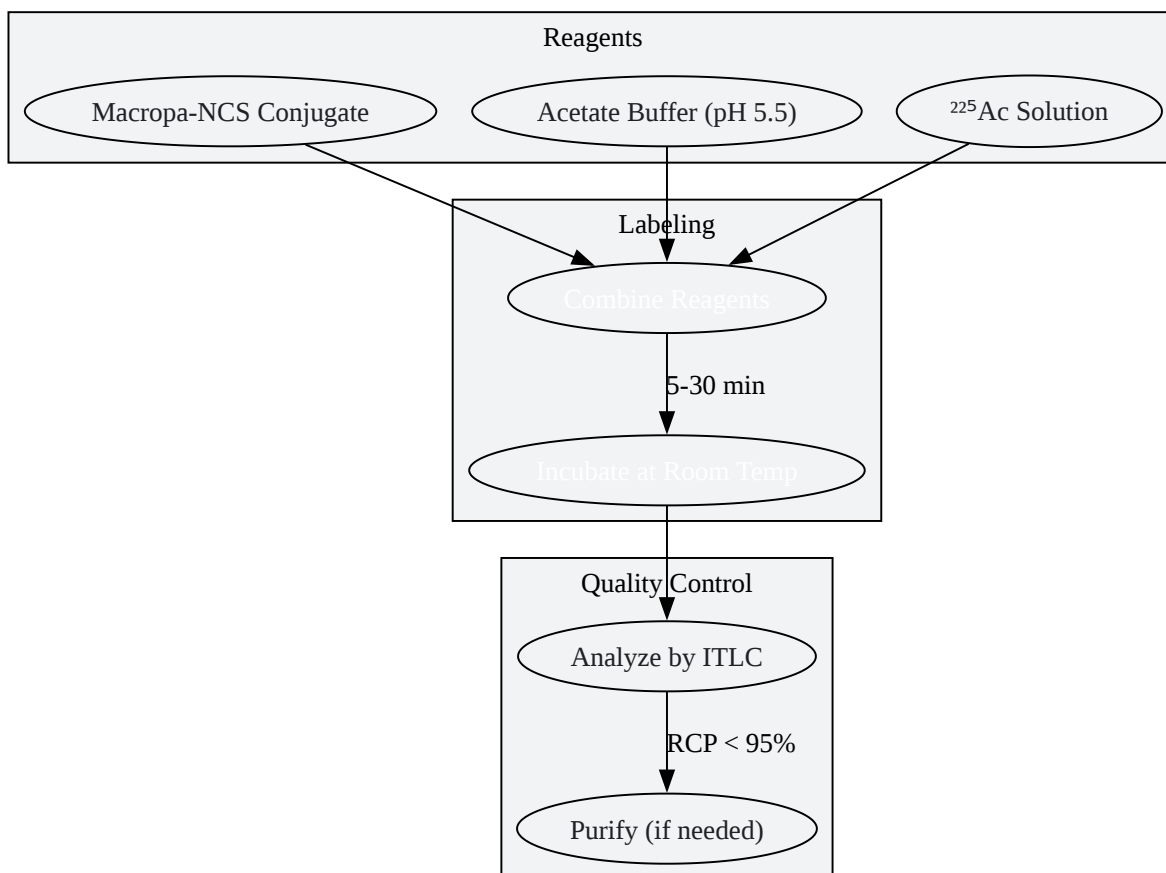
Materials:

- $^{225}\text{Ac}(\text{NO}_3)_3$ solution
- **Macropa-NCS** conjugated molecule
- Ammonium acetate buffer (0.1 M, pH 5.5) or Sodium acetate buffer (pH 5.5)[2][4]
- Metal-free water
- Reaction tubes
- Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase for quality control.

Procedure:

- Reaction Setup:
 - In a metal-free reaction tube, add the **Macropa-NCS** conjugated molecule to achieve a final concentration in the micromolar range (e.g., 1.5×10^{-6} M to 300 μM). [2][4]
 - Add the appropriate buffer (e.g., ammonium acetate or sodium acetate buffer, pH 5.5).
- Radiolabeling:
 - Add the desired amount of $^{225}\text{Ac}(\text{NO}_3)_3$ solution to the reaction mixture.
 - Incubate at room temperature for 5-30 minutes. [2][5]
- Quality Control:
 - Determine the radiochemical purity (RCP) of the radiolabeled conjugate using ITLC. The mobile phase should be chosen to separate the chelated radionuclide from the free radionuclide.
 - An RCP of >95% is generally considered acceptable for in vitro and in vivo studies.
- Purification (if necessary):

- If the RCP is below the desired threshold, the radiolabeled conjugate can be purified using size-exclusion chromatography (e.g., PD-10 column).



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Protocol 3: In Vitro Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled conjugate in human serum.

Materials:

- Radiolabeled **Macropa-NCS** conjugate
- Human serum
- Incubator at 37°C
- ITLC system for analysis

Procedure:

- Incubation:
 - Add a small volume of the radiolabeled conjugate to a tube containing human serum.
 - Incubate the mixture at 37°C.
- Time-Point Analysis:
 - At various time points (e.g., 1h, 24h, 48h, 7 days), take an aliquot of the serum mixture.
- Analysis:
 - Analyze the aliquot by ITLC to determine the percentage of intact radiolabeled conjugate.
 - The results will indicate the stability of the complex over time in a biologically relevant medium.

Protocol 4: In Vivo Imaging and Biodistribution Studies

This protocol outlines a general procedure for conducting in vivo imaging and biodistribution studies in a tumor-bearing mouse model.

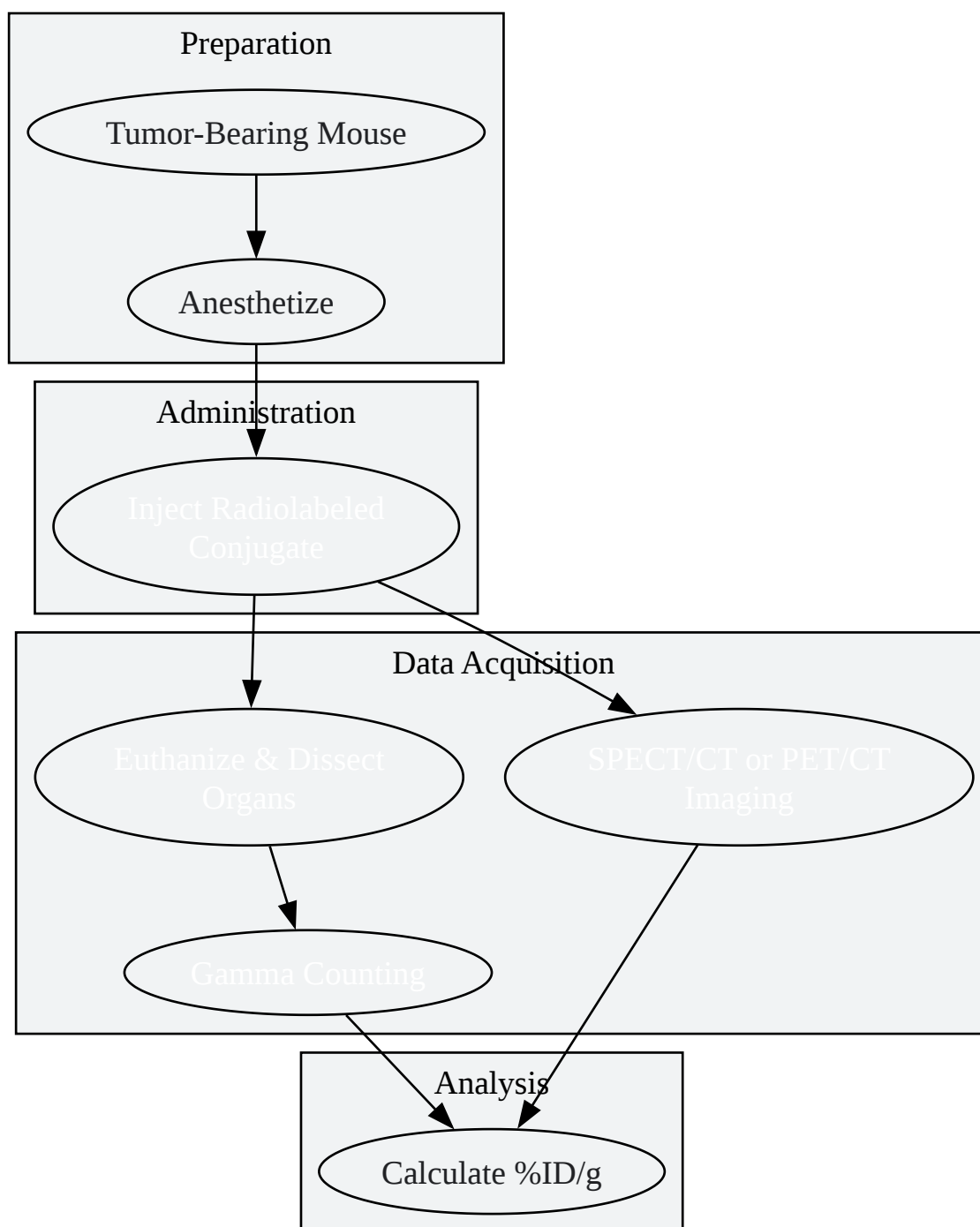
Materials:

- Tumor-bearing animal model (e.g., LNCaP xenograft mice)
- Radiolabeled **Macropa-NCS** conjugate
- SPECT/CT or PET/CT scanner

- Anesthesia
- Gamma counter for biodistribution

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mice.
- Injection: Administer a known amount of the radiolabeled conjugate to each mouse via tail vein injection.
- Imaging:
 - At selected time points post-injection (e.g., 1h, 24h, 48h, 96h), perform SPECT/CT or PET/CT imaging to visualize the biodistribution of the radiotracer.
- Biodistribution:
 - At the final time point, euthanize the mice.
 - Dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, bone, muscle).
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample using a gamma counter.
 - Calculate the % injected dose per gram (%ID/g) for each tissue to quantify the biodistribution.



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Conclusion

Macropa-NCS and its derivatives are powerful tools for the development of targeted radiopharmaceuticals. The straightforward conjugation and rapid, stable radiolabeling under

mild conditions make them highly attractive for use with a variety of targeting molecules and radionuclides. The protocols and data presented here provide a foundation for researchers to design and execute their own imaging and therapeutic studies using this versatile chelator platform.

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